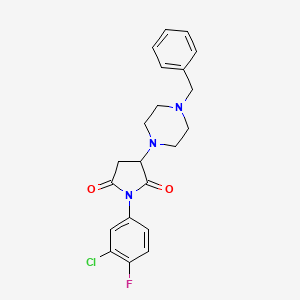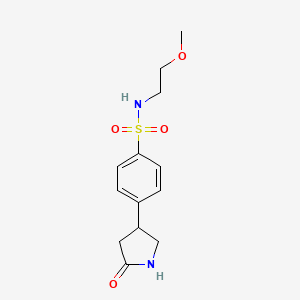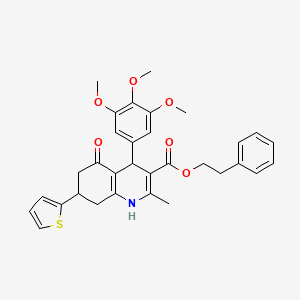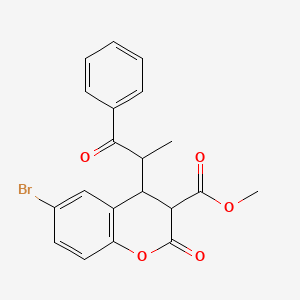![molecular formula C8H10INO3S2 B11075836 4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine](/img/structure/B11075836.png)
4-[(5-Iodothiophen-2-yl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 5-iodo-2-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE typically involves the following steps:
Iodination of Thiophene: The starting material, thiophene, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield 5-iodo-2-thiophene.
Sulfonylation: The iodinated thiophene is then subjected to sulfonylation using a sulfonyl chloride, such as chlorosulfonic acid, in the presence of a base like pyridine to form 5-iodo-2-thienylsulfonyl chloride.
Morpholine Substitution: Finally, the 5-iodo-2-thienylsulfonyl chloride is reacted with morpholine in an organic solvent like dichloromethane under reflux conditions to yield the target compound, 4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The morpholine ring provides additional stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-BROMO-2-THIENYL)SULFONYL]MORPHOLINE
- 4-[(5-CHLORO-2-THIENYL)SULFONYL]MORPHOLINE
- 4-[(5-METHYL-2-THIENYL)SULFONYL]MORPHOLINE
Uniqueness
4-[(5-IODO-2-THIENYL)SULFONYL]MORPHOLINE is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where other halogenated analogs may not be as effective.
Properties
Molecular Formula |
C8H10INO3S2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-(5-iodothiophen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H10INO3S2/c9-7-1-2-8(14-7)15(11,12)10-3-5-13-6-4-10/h1-2H,3-6H2 |
InChI Key |
NLLYWADPOIJUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide](/img/structure/B11075755.png)

![1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11075762.png)
![Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B11075766.png)
![(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine](/img/structure/B11075769.png)


![[4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)phenoxy]acetic acid](/img/structure/B11075789.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11075790.png)

![4-{[4-(7-chloroquinolin-4-yl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11075810.png)
![3-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B11075818.png)

![2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile](/img/structure/B11075831.png)
